molecular formula C15H20N4O3 B2862833 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide CAS No. 1448061-13-9

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Cat. No. B2862833
CAS RN: 1448061-13-9
M. Wt: 304.35
InChI Key: LDNZYRZLHIGJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing various heterocyclic compounds incorporating thiadiazole and other moieties for potential applications in insecticidal agents. For instance, new compounds have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Novel Drug Candidates for Alzheimer's Disease

GSK189254, a novel histamine H3 receptor antagonist, has shown promise in improving cognitive performance in preclinical models, suggesting therapeutic potential for dementia and Alzheimer's disease (Medhurst et al., 2007).

Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibitors

Research has led to the discovery of K-604, a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) with significant aqueous solubility and oral absorption, indicating potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Dopamine Receptor Modulation

Studies on mimics of the "C5" hydrogen-bonded conformation in peptidomimetic compounds have explored their ability to enhance the binding of dopamine D2 receptor agonists, offering insights into the design of drugs targeting the dopamine system (Baures et al., 1994).

Supramolecular Architectures

The synthesis and structural characterization of coordination polymers with potential applications in material science have been reported, demonstrating the versatility of using structurally related ligands to create complex supramolecular architectures (Hawes & Kruger, 2014).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-12-5-3-2-4-10(12)11(17-18)8-16-13(20)9-19-14(21)6-7-15(19)22/h2-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNZYRZLHIGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

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